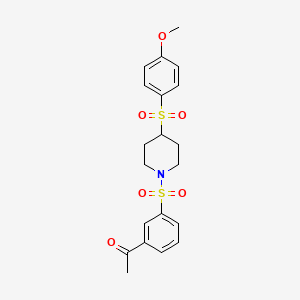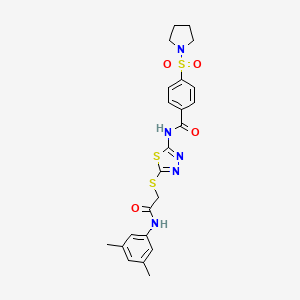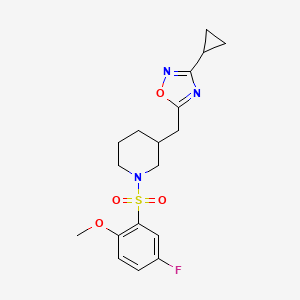
N-(2,6-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research on related naphthyridine carboxamide derivatives has demonstrated their potential in cancer therapy. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. These compounds have shown potent cytotoxicity, with some exhibiting IC50 values less than 10 nM, indicating their strong potential as anti-cancer agents. For instance, a single dose of a 2-(4-fluorophenyl) derivative proved curative against subcutaneous colon 38 tumors in mice, highlighting the therapeutic promise of these compounds (Deady et al., 2005; Deady et al., 2003).
Antibacterial Activity
The antibacterial properties of naphthyridine carboxamides have also been a subject of study. For example, compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7 of the naphthyridine structure were synthesized and evaluated for their in vitro and in vivo antibacterial activities. Some of these compounds were found to be more active than enoxacin, suggesting their potential as antibacterial agents. The structure-activity relationships identified through these studies provide valuable insights for the development of new antibacterial drugs (Egawa et al., 1984).
Material Science Applications
In material science, naphthyridine derivatives have contributed to the development of novel materials. For example, aromatic polyamides synthesized from 4,4′-(2,6-naphthylenedioxy)dibenzoic acid and aromatic diamines have shown promising properties, including high thermal stability and solubility in various organic solvents. These materials, capable of forming transparent, tough, and flexible films, have potential applications in advanced materials science, including electronics and coatings (Hsiao & Liou, 1998).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-5-3-6-16(2)21(15)27-23(29)20-13-18-7-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWVZYNSSIGEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
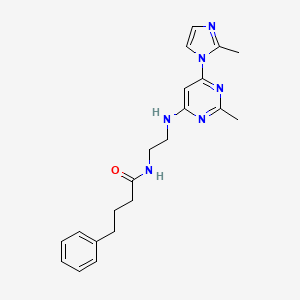
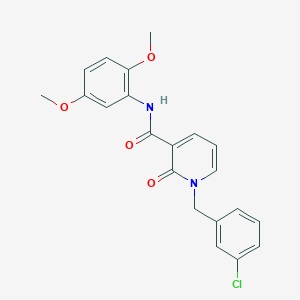


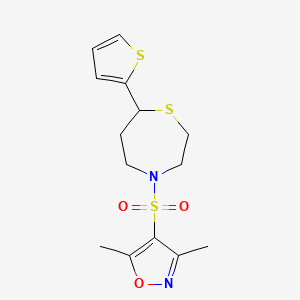
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2883850.png)

